Methyl 2-quinolin-4-ylacetate
CAS No.: 158265-22-6
Cat. No.: VC21293244
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158265-22-6 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | methyl 2-quinolin-4-ylacetate |
| Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
| Standard InChI Key | NBBFYNAQGORAGR-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC=NC2=CC=CC=C12 |
| Canonical SMILES | COC(=O)CC1=CC=NC2=CC=CC=C12 |
Introduction
Chemical Structure and Properties
Methyl 2-quinolin-4-ylacetate (CAS No. 158265-22-6) is an organic compound belonging to the quinoline derivative class. The molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol. Structurally, it consists of a quinoline ring system with an acetate functional group attached at the 4-position via a methylene bridge. The compound can be represented by the SMILES notation COC(=O)CC1=CC=NC2=CC=CC=C12, which illustrates its chemical connectivity.
The compound features an ester group (methyl acetate) linked to the quinoline core, providing several key characteristics that make it valuable for chemical and pharmacological applications. Unlike other quinoline derivatives with additional substituents, Methyl 2-quinolin-4-ylacetate maintains a relatively simple structure while retaining the fundamental properties associated with quinoline compounds.
Structural Identification Parameters
The compound can be identified through various analytical parameters as shown in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | methyl 2-quinolin-4-ylacetate |
| CAS Registry Number | 158265-22-6 |
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
| Standard InChIKey | NBBFYNAQGORAGR-UHFFFAOYSA-N |
Structural Comparison with Related Quinoline Derivatives
Understanding Methyl 2-quinolin-4-ylacetate in the context of other quinoline derivatives provides valuable insights into its potential properties and applications. The following table compares key structural features of Methyl 2-quinolin-4-ylacetate with related compounds:
This comparison highlights the structural diversity within quinoline-based compounds, particularly those with acetate functionalities. The simpler structure of Methyl 2-quinolin-4-ylacetate makes it a useful model compound for understanding the fundamental properties of this class of molecules.
Research Applications and Future Directions
Methyl 2-quinolin-4-ylacetate holds significant potential for various research applications due to its quinoline-based structure and functional group characteristics.
Pharmaceutical Research
The compound can serve as a building block or intermediate in the synthesis of more complex bioactive molecules. The quinoline nucleus is present in numerous pharmaceuticals, and derivatives like Methyl 2-quinolin-4-ylacetate can provide valuable insights into structure-activity relationships.
Material Science Applications
Quinoline derivatives have found applications in material science, particularly in the development of fluorescent materials and coordination compounds. The structural features of Methyl 2-quinolin-4-ylacetate, including its aromatic system and functional groups, make it potentially useful for such applications.
Agricultural Applications
Certain quinoline derivatives have shown pesticidal and herbicidal properties. While specific data on the agricultural applications of Methyl 2-quinolin-4-ylacetate is limited, its structural similarities to other biologically active quinolines suggest potential utility in this field .
Synthesis Optimization and Modification Studies
The synthesis and modification of Methyl 2-quinolin-4-ylacetate represent important areas for ongoing research, with potential implications for improving yield, purity, and functional properties.
Current Synthetic Challenges
Optimization of reaction conditions for the synthesis of quinoline derivatives often focuses on improving yield and selectivity. The synthesis of Methyl 2-quinolin-4-ylacetate may face challenges related to regioselectivity when introducing the acetate functionality at the 4-position. Developing improved methodologies with higher efficiency and lower environmental impact remains an area of active research.
Structural Modifications for Enhanced Properties
Structural modifications of Methyl 2-quinolin-4-ylacetate could lead to derivatives with enhanced biological activities or physical properties. Potential modifications include:
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Introduction of substituents on the quinoline ring system
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Modification of the ester functionality to form amides or other derivatives
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Incorporation of additional functional groups to enhance solubility or targeting
Such modifications could expand the utility of this compound in various applications, particularly in pharmaceutical research .
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